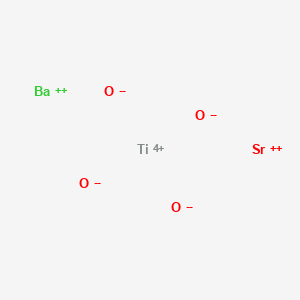
Barium strontium titanium oxide (BaSrTi2O6)
Cat. No. B3046417
Key on ui cas rn:
12430-73-8
M. Wt: 336.8 g/mol
InChI Key: CZXRMHUWVGPWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05976625
Procedure details


Equal molar amounts of barium acetate (1.57 g) and strontium acetate (3.51 g) were combined with acetic acid (5.6 ml) and the mixture heated at 85° C. for 1 hour to dissolve the salts. Titanium isopropoxide (3.51 g) was then added to the mixture. The resulting mixture had the desired a Ba:Sr:Ti molar ratio of 1:1:2. Deionized water (18 megohm) was added to achieve a water:titanium isopropoxide molar ratio of 1000:1 and form a barium strontium titanate sol.

Name
strontium acetate
Quantity
3.51 g
Type
reactant
Reaction Step Two



[Compound]
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-])(=O)C.C([O-])(=O)C.[Sr+2:14].C([O-])(=O)C.C(O)(=O)C.CC(C)[O-].[Ti+4:27].CC(C)[O-].CC(C)[O-].CC(C)[O-]>O>[CH3:6][CH:1]([CH3:2])[O-:4].[Ti+4:27].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Ti+4:27].[Sr+2:14].[Ba+2:5] |f:0.1.2,3.4.5,7.8.9.10.11,13.14.15.16.17,18.19.20.21.22.23.24|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
strontium acetate
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Sr+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Step Five
[Compound]
|
Name
|
Ba
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the salts
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05976625
Procedure details


Equal molar amounts of barium acetate (1.57 g) and strontium acetate (3.51 g) were combined with acetic acid (5.6 ml) and the mixture heated at 85° C. for 1 hour to dissolve the salts. Titanium isopropoxide (3.51 g) was then added to the mixture. The resulting mixture had the desired a Ba:Sr:Ti molar ratio of 1:1:2. Deionized water (18 megohm) was added to achieve a water:titanium isopropoxide molar ratio of 1000:1 and form a barium strontium titanate sol.

Name
strontium acetate
Quantity
3.51 g
Type
reactant
Reaction Step Two



[Compound]
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-])(=O)C.C([O-])(=O)C.[Sr+2:14].C([O-])(=O)C.C(O)(=O)C.CC(C)[O-].[Ti+4:27].CC(C)[O-].CC(C)[O-].CC(C)[O-]>O>[CH3:6][CH:1]([CH3:2])[O-:4].[Ti+4:27].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Ti+4:27].[Sr+2:14].[Ba+2:5] |f:0.1.2,3.4.5,7.8.9.10.11,13.14.15.16.17,18.19.20.21.22.23.24|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
strontium acetate
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Sr+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Step Five
[Compound]
|
Name
|
Ba
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the salts
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
